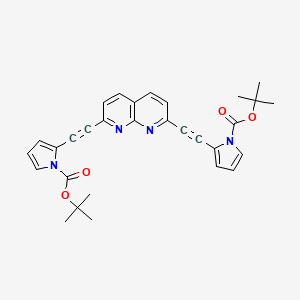
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Photodynamic Therapy (PDT) Applications
The compound has been noted for its potential use in photodynamic therapy for cancer treatment. Specifically, silicon 2,3-naphthalocyanine derivatives, with similar structural features to 2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine, have shown promise as photosensitizers for PDT. These compounds absorb strongly at wavelengths around 780 nm, where tissues are optimally transparent, and can produce singlet oxygen, a critical agent in photodynamic therapy. They have demonstrated the ability to induce tumor regression in vivo without apparent systemic toxicity at certain dosages (Brasseur et al., 1994).
Antibacterial Properties
A series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides related to 2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine has been synthesized and evaluated for their antibacterial properties. Two derivatives from this series protected mice against E. coli and other gram-negative bacterial pathogenic infections, suggesting a potential application in combating bacterial infections (Santilli et al., 1975).
将来の方向性
特性
IUPAC Name |
tert-butyl 2-[2-[7-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]ethynyl]-1,8-naphthyridin-2-yl]ethynyl]pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O4/c1-29(2,3)37-27(35)33-19-7-9-24(33)17-15-22-13-11-21-12-14-23(32-26(21)31-22)16-18-25-10-8-20-34(25)28(36)38-30(4,5)6/h7-14,19-20H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZGTSVVWSGVBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C#CC2=NC3=C(C=C2)C=CC(=N3)C#CC4=CC=CN4C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652476 |
Source


|
| Record name | Di-tert-butyl 2,2'-[1,8-naphthyridine-2,7-diyldi(ethyne-2,1-diyl)]di(1H-pyrrole-1-carboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis-(1-tert-butoxycarbonylpyrrol-2-yl)ethynyl-1,8-naphthridine | |
CAS RN |
467435-77-4 |
Source


|
| Record name | Di-tert-butyl 2,2'-[1,8-naphthyridine-2,7-diyldi(ethyne-2,1-diyl)]di(1H-pyrrole-1-carboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

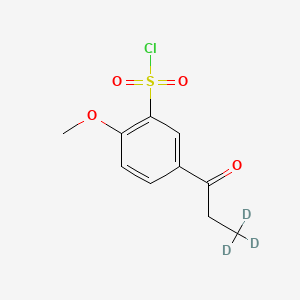

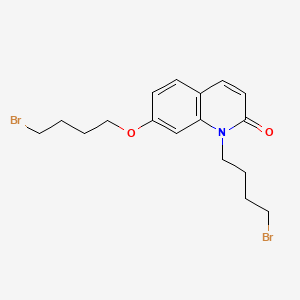
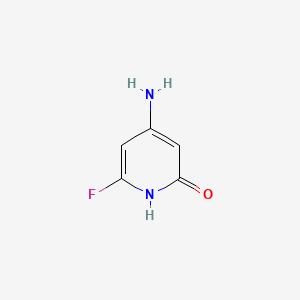
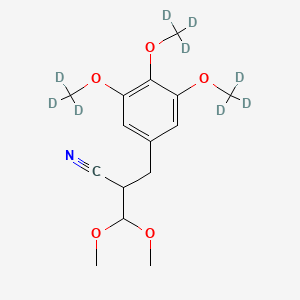
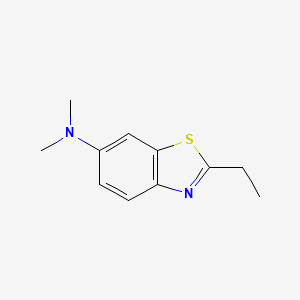
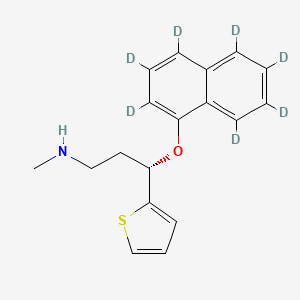
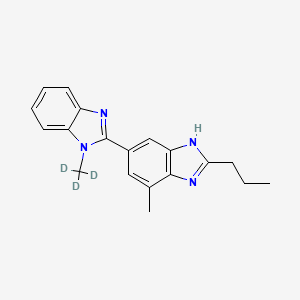
![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)
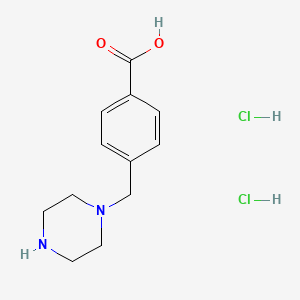
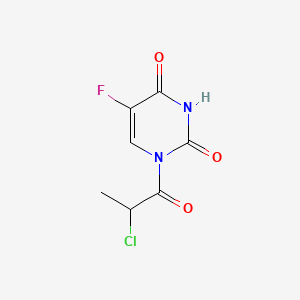
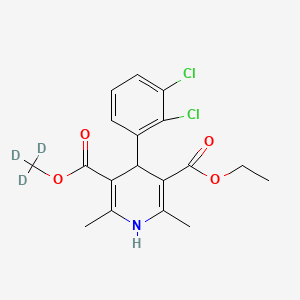
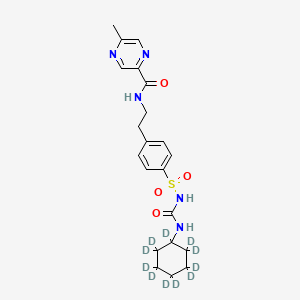
![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)